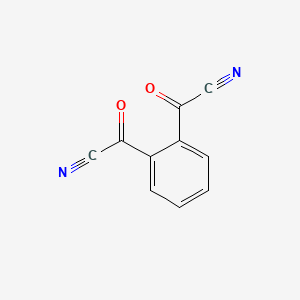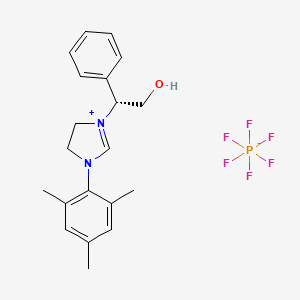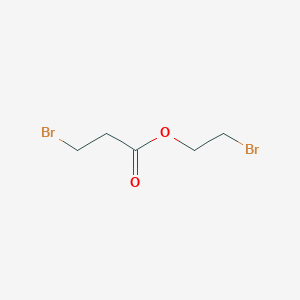
Benzene-1,2-dicarbonyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-dicarbonyl cyanide is a chemical compound characterized by the presence of two carbonyl groups and a cyanide group attached to a benzene ring. This compound is part of the broader class of 1,2-dicarbonyl compounds, which are known for their reactivity and versatility in organic synthesis. The presence of both carbonyl and cyanide groups makes this compound a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-dicarbonyl cyanide typically involves the reaction of benzene derivatives with suitable carbonyl and cyanide sources. One common method is the reaction of benzene-1,2-dicarboxylic acid with cyanogen bromide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of benzene derivatives followed by cyanation. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. Additionally, continuous flow reactors are often employed to ensure precise control over reaction conditions and to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2-dicarbonyl cyanide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the cyanide group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2-dicarbonyl cyanide has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene-1,2-dicarbonyl cyanide exerts its effects involves the interaction of its carbonyl and cyanide groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition reactions, while the cyanide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar in structure but lacks the cyanide group.
Benzene-1,2-dicarbonyl chloride: Contains carbonyl chloride groups instead of cyanide.
Benzene-1,2-dicarbonyl bromide: Contains carbonyl bromide groups instead of cyanide.
Uniqueness: Benzene-1,2-dicarbonyl cyanide is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking the cyanide group.
Properties
CAS No. |
15707-28-5 |
|---|---|
Molecular Formula |
C10H4N2O2 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
benzene-1,2-dicarbonyl cyanide |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H |
InChI Key |
IWKLZLOHCXIBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)

![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)


![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)

![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


